1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl group, a piperazine ring, and a sulfonyl-linked phenyl ethanone moiety. The sulfonyl group enhances solubility and metabolic stability, while the triazolo-pyridazine core may contribute to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-[4-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-14(27)15-4-6-17(7-5-15)30(28,29)25-12-10-24(11-13-25)19-9-8-18-21-22-20(16-2-3-16)26(18)23-19/h4-9,16H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTWQORZEWKLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product. This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents.
Mode of Action
The compound interacts with its target, Mt SD, inhibiting its function. This inhibition disrupts the normal functioning of the protein, leading to a decrease in the biosynthesis of the chorismate end product.
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product. By inhibiting Mt SD, the compound disrupts this pathway, leading to a decrease in the production of chorismate.
Biological Activity
The compound 1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, including a triazolo-pyridazine moiety and a piperazine sulfonamide group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the triazolo-pyridazine derivatives have shown promise in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that derivatives of triazolo-pyridazine exhibited IC50 values in the low micromolar range against human cancer cell lines .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Analogous compounds have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. In vitro studies reported that related sulfonamide derivatives had MIC values ranging from 0.5 to 16 µg/mL against various pathogens .
Central Nervous System Effects
Compounds containing piperazine rings have been linked to neuropharmacological effects. Preliminary studies suggest that the compound may exhibit anxiolytic or antidepressant-like effects in animal models. For example, a related piperazine derivative demonstrated significant reductions in anxiety-like behaviors in the elevated plus maze test .
The mechanisms through which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been identified as kinase inhibitors, which play a crucial role in signaling pathways associated with cell proliferation and survival.
- Interaction with DNA : Some triazole derivatives interact with DNA or RNA, potentially disrupting nucleic acid synthesis and function.
- Modulation of Neurotransmitter Systems : The piperazine structure may influence neurotransmitter systems such as serotonin or dopamine pathways.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of triazolo-pyridazine derivatives for their anticancer activity. The lead compound showed an IC50 value of 0.5 µM against breast cancer cells .
- Antimicrobial Activity Assessment : In another study assessing the antimicrobial effects of sulfonamide derivatives, one compound exhibited potent activity against Staphylococcus aureus with an MIC of 2 µg/mL .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. Research has shown that the incorporation of cyclopropyl groups can enhance the selectivity and potency against various cancer cell lines. For instance, compounds similar to 1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone have demonstrated efficacy in inhibiting tumor growth in preclinical models.
Antimicrobial Properties
The sulfonamide group is well-documented for its antimicrobial effects. Compounds with similar structures have been tested for their ability to inhibit bacterial growth. The presence of the triazole and pyridazine rings may contribute to enhanced antimicrobial activity, making this compound a candidate for further development in treating bacterial infections.
Neurological Applications
There is emerging evidence that triazolo-pyridazine derivatives can act as neuroprotective agents. The piperazine moiety may facilitate blood-brain barrier penetration, allowing these compounds to exert effects on neurological disorders such as anxiety and depression. Preliminary studies suggest potential anxiolytic effects in animal models.
Agrochemical Potential
Given the biological activity associated with triazole-containing compounds, there is potential for developing agrochemicals based on this structure. Research into its herbicidal or fungicidal properties could lead to new agricultural products that are effective yet environmentally friendly.
Material Science
The unique properties of the cyclopropyl group may also lend themselves to applications in material science. Polymers or composites incorporating this compound could exhibit improved mechanical properties or thermal stability.
Case Studies and Research Findings
A review of recent literature reveals several key studies highlighting the applications of similar compounds:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry explored various triazolo-pyridazine derivatives and their anticancer activities against breast cancer cell lines. The results indicated a significant reduction in cell viability with certain derivatives showing IC50 values in the low micromolar range.
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Antimicrobial Research :
- A research article in Antibiotics evaluated the antimicrobial efficacy of sulfonamide derivatives against multi-drug resistant strains of bacteria. The study found that compounds containing the triazolo-pyridazine framework exhibited potent activity against several pathogens.
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Neuropharmacology :
- An investigation reported in Neuropharmacology assessed the anxiolytic effects of piperazine derivatives in mice models. The findings suggested that specific modifications to the piperazine ring could enhance neuroactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in RSC Medicinal Chemistry supplementary data. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Core Heterocycle :
- The target compound uses a triazolo[4,3-b]pyridazine core, which is distinct from the chlorinated pyrimidine cores in m6 and w3. This difference likely alters binding affinity and selectivity, as triazolo-pyridazines are more rigid and planar compared to pyrimidines.
Substituent Chemistry: The cyclopropyl group on the target compound’s triazole ring may enhance metabolic stability compared to the methyl or isopropyl groups on m6 and w3 .
Piperazine Modifications: The target compound’s unsubstituted piperazine contrasts with the 4-methylpiperazine in w3 and the piperazinyl-ethanone in m4. Methylation (as in w3) typically increases lipophilicity, while ethanone substitution (m6) may influence hydrogen-bonding capacity.
Research Findings and Implications
Synthetic Accessibility :
While m6 and w3 were synthesized via nucleophilic aromatic substitution or coupling reactions , the target compound’s sulfonyl linkage likely requires sulfonylation steps, which are more sensitive to steric hindrance.Biological Activity :
Pyrimidine-based analogs (m6, w3) are reported as kinase inhibitors (e.g., targeting JAK2 or EGFR). The target compound’s triazolo-pyridazine core may exhibit broader kinase selectivity due to its larger aromatic surface area.- Physicochemical Properties: LogP: The cyclopropyl and sulfonyl groups in the target compound may lower LogP compared to m6 and w3, enhancing aqueous solubility.
Q & A
Q. What are the recommended synthetic routes for 1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves stepwise construction of the triazolo-pyridazine core, followed by piperazine sulfonylation and phenyl ethanone functionalization. Key steps include:
- Triazolo-pyridazine formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., using acetic acid as a solvent) .
- Piperazine coupling : Sulfonylation of the piperazine ring using 4-(chlorosulfonyl)phenyl ethanone in dichloromethane with a base like triethylamine .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/dioxane mixtures improves purity (>95%) . Contaminants from incomplete sulfonylation (e.g., unreacted piperazine) should be monitored via TLC .
Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.1–1.3 ppm, sulfonyl resonance at δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~530–550 Da) and detect side products .
- X-ray crystallography : Resolve ambiguities in stereochemistry or sulfonyl-piperazine conformation, as demonstrated for related triazolo-pyridazines .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-term stability : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the sulfonyl group .
- Solution stability : Avoid prolonged exposure to DMSO or DMF (>1 week), as decomposition (e.g., piperazine ring oxidation) may occur .
- Light sensitivity : UV-Vis studies indicate degradation under direct UV light (λ >300 nm), necessitating dark storage .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s potential biological activity, and how can these be experimentally validated?
Methodological Answer:
- Kinase inhibition hypothesis : The triazolo-pyridazine scaffold resembles ATP-competitive kinase inhibitors. Validate via:
- In vitro kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) with IC determination via MTT assays .
- SAR studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl groups) to identify critical substituents .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases). Focus on sulfonyl-piperazine interactions with hydrophobic pockets .
- ADMET prediction : Tools like SwissADME assess logP (target ~3.5), solubility (≥50 µM), and CYP450 inhibition risks .
- DFT calculations : Evaluate electron distribution at the triazolo-pyridazine core to predict metabolic sites (e.g., N-methylation susceptibility) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity verification : Compare HPLC profiles of batches; impurities (e.g., residual solvents) may artifactually enhance/inhibit activity .
- Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if IC values conflict between fluorescence and radiometric assays .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazolo-pyridazine core?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., 3-cyclopropyl vs. 3-phenyl) to probe steric/electronic effects .
- Piperazine substitution : Replace sulfonyl with carbonyl or amide groups to assess backbone flexibility .
- Salt formation : Prepare hydrochloride or mesylate salts to improve solubility without altering core activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
